molecular formula C21H27ClN2O2 B1673990 Hydroxyzine CAS No. 68-88-2

Hydroxyzine

Cat. No.: B1673990
CAS No.: 68-88-2
M. Wt: 374.9 g/mol
InChI Key: ZQDWXGKKHFNSQK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Hydroxyzine’s primary target is the histamine H1 receptor . Histamine H1 receptors are found in various tissues in the body, including the central nervous system, gastrointestinal tract, and respiratory tract . They play a crucial role in allergic reactions, inflammation, and neurotransmission .

Mode of Action

This compound acts as a potent and selective histamine H1 receptor inverse agonist . This means it binds to the H1 receptor and reduces its activity, thereby inhibiting the effects of histamine . This action is responsible for its antihistamine, sedative, and antiemetic effects .

Biochemical Pathways

This compound is metabolized in the liver by CYP3A4 and CYP3A5 enzymes . Its main and active metabolite, cetirizine, is responsible for much of this compound’s antihistaminic effect . The metabolic pathways of this compound involve oxidation of its alcohol moiety to a carboxylic acid .

Pharmacokinetics

This compound exhibits high bioavailability when administered orally . It is rapidly absorbed, with an onset of effect occurring between 15 and 60 minutes . The duration of action is between 4-6 hours . This compound is metabolized in the liver, primarily by CYP3A4 and CYP3A5 enzymes, into its active metabolite, cetirizine . It is excreted in urine and feces .

Result of Action

The action of this compound results in antihistamine, sedative, and antiemetic effects . By blocking the effects of histamine, it can relieve symptoms associated with allergic reactions such as pruritus (itching) and chronic urticaria (hives) . It also has anxiolytic properties, making it useful in treating anxiety and tension associated with psychoneuroses .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of ester and amide-containing drugs like this compound is greatly affected by the pH of the medium in which degradation is supposed to happen . Additionally, factors such as relative humidity, light, and temperature can affect the stability of this compound .

Biochemical Analysis

Biochemical Properties

Hydroxyzine acts as a potent and selective histamine H1 receptor inverse agonist . This action is responsible for its antihistamine and sedative effects . In addition to its antihistamine activity, this compound has also been shown to act more weakly as an antagonist of the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the α1-adrenergic receptor .

Cellular Effects

This compound’s predominant mechanism of action is as a potent and selective histamine H1 receptor inverse agonist . This action is responsible for its efficacy in the treatment of histaminic edema, flare, and pruritus . It also reduces activity in certain key regions of the subcortical area of the central nervous system .

Molecular Mechanism

This compound works by blocking the effects of histamine . It is a first-generation antihistamine in the piperazine family of chemicals . It has demonstrated bronchodilator activity (opening up of the airways); antihistaminic (relieves symptoms of allergy including itch), antiemetic (relieves nausea and vomiting), and analgesic (pain-relieving) effects; as well as skeletal muscle relaxation .

Temporal Effects in Laboratory Settings

This compound starts to work in about 15 to 30 minutes but its drowsy effect may last for 4 to 6 hours . This compound can reduce itching and redness due to allergy skin tests for up to 4 days .

Dosage Effects in Animal Models

This compound should be used with extreme caution in pets with seizures, in young or old animals, or in pets in their first trimester in pregnancy . Use cautiously in pets that have glaucoma, trouble urinating, enlarged prostate, heart disease, liver disease, or kidney disease .

Metabolic Pathways

This compound is metabolized in the liver by CYP3A4 and CYP3A5 . The active metabolite of this compound, cetirizine, is generated by oxidation of its alcohol moiety to a carboxylic acid .

Transport and Distribution

Following administration of this compound to animals, the drug is widely distributed into most body tissues and fluids with highest concentrations in the liver, lungs, spleen, kidneys, and adipose tissue .

Subcellular Localization

It is known that the drug is widely distributed into most body tissues and fluids

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxyzine is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 1-(4-chlorobenzhydryl)piperazine with 2-(2-chloroethoxy)ethanol under basic conditions to form this compound . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. The final product is often formulated into tablets, capsules, or injectable solutions for medical use .

Chemical Reactions Analysis

Types of Reactions: Hydroxyzine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the oxidation of this compound to this compound N-oxide using potassium peroxymonosulfate (Oxone) under specific pH conditions .

Common Reagents and Conditions:

    Oxidation: Potassium peroxymonosulfate (Oxone) is used as an oxidizing agent.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Major Products:

Scientific Research Applications

Hydroxyzine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

  • Diphenhydramine
  • Cetirizine
  • Alprazolam
  • Clonazepam

Hydroxyzine’s unique combination of antihistamine and anxiolytic properties, along with its relatively low risk of dependence, makes it a valuable therapeutic agent in various medical conditions.

Properties

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol
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InChI

InChI=1S/C21H27ClN2O2/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25/h1-9,21,25H,10-17H2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

ZQDWXGKKHFNSQK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O2
Source PubChem
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Related CAS

10246-75-0 (pamoate), 2192-20-3 (di-hydrochloride)
Record name Hydroxyzine [INN:BAN]
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DSSTOX Substance ID

DTXSID8023137
Record name Hydroxyzine
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Molecular Weight

374.9 g/mol
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Physical Description

Solid
Record name Hydroxyzine
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Boiling Point

220 °C at 0.5 mm Hg
Record name HYDROXYZINE
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Solubility

Crystals; MP 193 °C; Bitter taste. Solubility in mg/mL: water <700; chloroform 60; acetone 2; ether <0.1. Solutions are unstable to intense UV light. /Hydroxyzine dihydrochloride/, White powder; odorless; melts with decomp at about 200 °C; 1 g sol in about 11 mL chloroform; slightly sol in acetone; practically insol in ether /Hydrochloride/, Light-yellow powder; practically odorless; practically insol in methanol /Pamoate/, 9.14e-02 g/L
Record name HYDROXYZINE
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Mechanism of Action

The H1 histamine receptor is responsible for mediating hypersensitivity and allergic reactions. Exposure to an allergen results in degranulation of mast cells and basophils, which then release histamine and other inflammatory mediators. Histamine binds to, and activates, H1 receptors, which results in the further release of pro-inflammatory cytokines, such as interleukins, from basophils and mast cells. These downstream effects of histamine binding are responsible for a wide variety of allergic symptoms, such as pruritus, rhinorrhea, and watery eyes. Hydroxyzine is a potent inverse agonist of histamine H1-receptors - inverse agonists are agents that are considered to have a "negative efficacy", so rather than simply blocking activity at a receptor they actively dampen its activity. Inverse agonism at these receptors is responsible for hydroxyzine's efficacy in the treatment of histaminic edema, flare, and pruritus. Hydroxyzine is not a cortical depressant, so its sedative properties likely occur at the subcortical level of the CNS. These sedative properties allow activity as an anxiolytic. Antiemetic efficacy is likely secondary to activity at off-targets., Hydroxyzine does not appear to increase gastric secretions or acidity, and usually has mild antisecretory effects. The antispasmodic activity of hydroxyzine is apparently mediated through interference with the mechanism that responds to spasmogenic agents such as acetylcholine, histamine, and serotonin., Hydroxyzine has CNS depressant, anticholinergic, antispasmodic, and local anesthetic activity, in addition to antihistaminic effects. The drug also has sedative and antiemetic activity. The sedative and tranquilizing effects of hydroxyzine are thought to result principally from suppression of activity at subcortical levels of the CNS; the drug does not have cortical depressant activity. The precise mechanism of antiemetic and antimotion sickness actions of hydroxyzine are unclear, but appear to result, at least in part, from its central anticholinergic and CNS depressant properties., The effects of the drug hydroxyzine on the activities of the rat liver monoamine oxidases (EC 1.4.3.6; MAO) and the membrane-bound and soluble forms of bovine semicarbazide-sensitive amine oxidase (EC 1.4.3.6; SSAO) were studied. Hydroxyzine was found to be a competitive inhibitor of MAO-B (Ki - 38 microM), whereas it had a low potency towards MAO-A (IC50 > 630 microM). Although it was a relatively potent competitive inhibitor of bovine plasma SSAO (Ki approximately 1.5 microM), it was a weak inhibitor of the membrane-bound form of the enzyme from bovine lung (IC50 approximately 1 mM). These findings extend our knowledge of the drug binding capabilities of the amine oxidases and suggest that these interactions may contribute to the complex actions of this drug.
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Impurities

(RS)-1-[(4-clorophenyl)phenylmethyl]piperazine, decloxizine
Record name HYDROXYZINE
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Color/Form

Oil

CAS No.

68-88-2
Record name (±)-Hydroxyzine
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Melting Point

200C, 190 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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